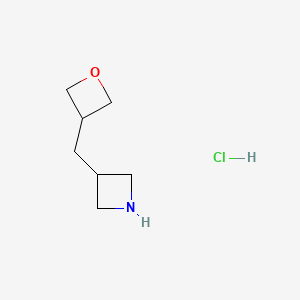
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride is a compound that features both azetidine and oxetane rings. Azetidines are four-membered nitrogen-containing heterocycles, while oxetanes are four-membered oxygen-containing heterocycles. These structures are of significant interest in medicinal chemistry due to their unique physicochemical properties and biological activities .
Métodos De Preparación
The synthesis of 3-(Oxetan-3-ylmethyl)azetidine;hydrochloride involves several key steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target 3-substituted 3-(acetoxymethyl)azetidines . Similarly, methyl 2-(oxetan-3-ylidene)acetate is prepared and further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Análisis De Reacciones Químicas
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The oxetane ring can undergo ring-opening reactions, which are often catalyzed by acids or bases.
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, where common reagents include alkyl halides and nucleophiles.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters, forming C–N bonds.
Aplicaciones Científicas De Investigación
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound’s unique ring structures make it a valuable scaffold for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are used in various chemical reactions and processes.
Biological Studies: The compound is used to study the biological activities of azetidine and oxetane derivatives, including their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 3-(Oxetan-3-ylmethyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxetane ring’s ability to undergo ring-opening reactions also plays a role in its biological activity .
Comparación Con Compuestos Similares
3-(Oxetan-3-ylmethyl)azetidine;hydrochloride can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
3-(oxetan-3-ylmethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1(6-2-8-3-6)7-4-9-5-7;/h6-8H,1-5H2;1H |
Clave InChI |
QDEMHTRBDSYSKH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CC2COC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





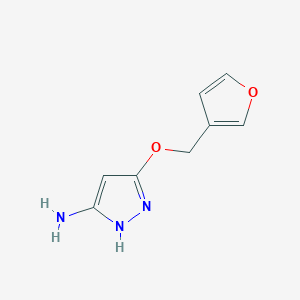
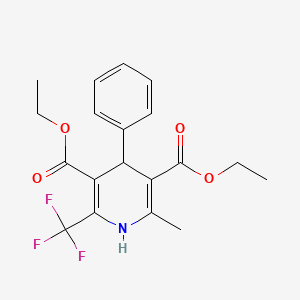

![2-[3-(Methylamino)tetrahydrofuran-3-yl]ethanol](/img/structure/B13911412.png)
![[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13911419.png)

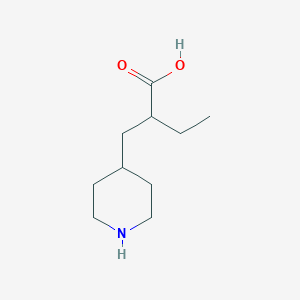
![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine](/img/structure/B13911427.png)
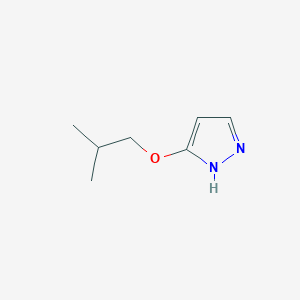
![Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)

